4-ethynyl-1,3,5-trimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

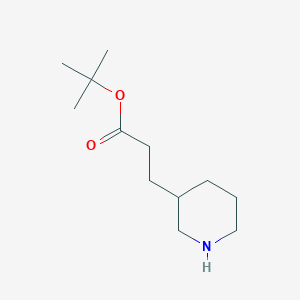

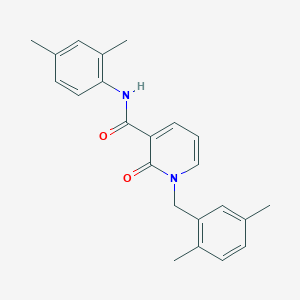

“4-ethynyl-1,3,5-trimethyl-1H-pyrazole” is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.182 . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of “4-ethynyl-1,3,5-trimethyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . One of the carbon atoms is substituted with an ethynyl group (C≡CH), and the other three carbon atoms are substituted with methyl groups (CH3) .Applications De Recherche Scientifique

Organic Synthesis Intermediates

4-ethynyl-1,3,5-trimethyl-1H-pyrazole: is utilized as an intermediate in organic chemical synthesis . Its unique structure makes it a valuable precursor in the construction of more complex molecules. For instance, it can be used to synthesize various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a core element for creating drugs with potential antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties . Its pyrazole moiety is a common feature in many therapeutic agents, making it an essential component in drug design and discovery.

Custom Synthesis Services

Lastly, 4-ethynyl-1,3,5-trimethyl-1H-pyrazole is offered by custom synthesis services for researchers who require specific derivatives or analogs for their experimental work . This flexibility supports a wide range of research and development activities across various scientific disciplines.

Mécanisme D'action

Target of Action

It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 4-ethynyl-1,3,5-trimethyl-1H-pyrazole might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the potential antileishmanial and antimalarial activities of pyrazole derivatives , it’s plausible that this compound could affect pathways related to these diseases.

Result of Action

Based on the potential antileishmanial and antimalarial activities of pyrazole derivatives , it’s plausible that this compound could have similar effects.

Propriétés

IUPAC Name |

4-ethynyl-1,3,5-trimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-5-8-6(2)9-10(4)7(8)3/h1H,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZCMIHELJFHCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethynyl-1,3,5-trimethyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea](/img/structure/B2364355.png)

![3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2364358.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2364359.png)

![[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine](/img/structure/B2364361.png)

![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2364368.png)

![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)